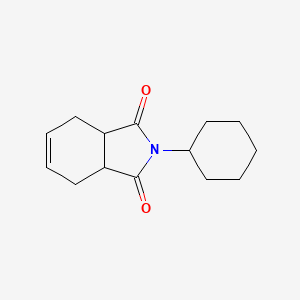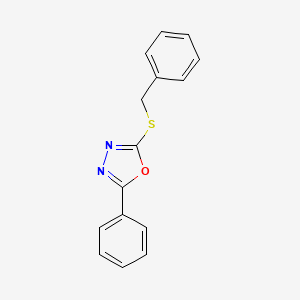
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine, also known as DMBA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for studying the mechanisms of cancer development and progression. DMBA is a synthetic compound that is structurally similar to other chemicals known to cause cancer, making it a useful tool for studying the effects of carcinogens on cells and tissues.
Mécanisme D'action
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine exerts its carcinogenic effects through a process known as metabolic activation. The compound is metabolized by enzymes in the body to form reactive intermediates that can damage DNA and other cellular components. This damage can lead to mutations that promote the development of cancer.
Biochemical and Physiological Effects
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine has been shown to have a variety of biochemical and physiological effects on cells and tissues. These include the induction of oxidative stress, DNA damage, inflammation, and alterations in gene expression. These effects can contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine has several advantages as a tool for studying cancer development and progression. It is a well-characterized carcinogen that has been extensively studied in laboratory animals. It is also relatively easy to administer and has a predictable dose-response relationship. However, there are also limitations to its use, including the fact that it only induces certain types of cancer and may not accurately reflect the effects of other carcinogens.
Orientations Futures
There are several potential future directions for research on N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine and its use as a tool for studying cancer. One area of interest is the development of new methods for administering the compound that more closely mimic the way that humans are exposed to carcinogens in the environment. Another area of interest is the use of N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine in combination with other compounds to study the effects of multiple carcinogens on cancer development and progression. Additionally, there is ongoing research on the molecular mechanisms underlying N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine-induced carcinogenesis, which may lead to the development of new treatments for cancer.
Méthodes De Synthèse
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine is synthesized through a series of chemical reactions starting with 1-bromohexane and 4-chloro-3,5-dimethylphenol. The resulting product is then reacted with butylamine to produce N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine.
Applications De Recherche Scientifique
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine is commonly used in scientific research to induce cancer in laboratory animals, particularly in studies of skin cancer. The compound is applied topically to the skin of animals, where it is absorbed and metabolized into a reactive form that damages DNA and other cellular components, leading to the development of tumors.
Propriétés
IUPAC Name |
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO/c1-4-5-10-20-11-8-6-7-9-12-21-17-13-15(2)18(19)16(3)14-17/h13-14,20H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJIOPNONFFUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)


![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)
![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)

![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)


![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)